Terlipressin acetate

Vue d'ensemble

Description

La terlipressine (acétate) est un analogue synthétique de la vasopressine, une neurohormone endogène qui agit comme un vasoconstricteur. Elle est principalement utilisée pour traiter les saignements causés par les varices œsophagiennes et pour améliorer la fonction rénale chez les adultes atteints de syndrome hépatorénal . La terlipressine est un promédicament de la lypressine, ou vasopressine lysine, et a une demi-vie plus longue et une sélectivité accrue pour le récepteur V1 par rapport à la vasopressine endogène .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La terlipressine est synthétisée par une série de réactions de couplage peptidique. Le processus implique l'addition séquentielle d'acides aminés pour former la chaîne peptidique, suivie d'une cyclisation pour former les ponts disulfure. Le produit final est purifié par des techniques chromatographiques .

Méthodes de production industrielle : En milieu industriel, l'acétate de terlipressine est préparé en dissolvant le composant actif dans de l'eau stérile pour injection, en ajustant le pH avec de l'acide acétique, puis en lyophilisant la solution pour obtenir le produit final. Le processus de lyophilisation implique la congélation préalable de la solution à -30°C à -70°C, suivie d'un séchage primaire et secondaire pour s'assurer que la teneur en humidité est inférieure à 3% .

Analyse Des Réactions Chimiques

Types de réactions : La terlipressine subit diverses réactions chimiques, notamment l'oxydation, la réduction et la substitution. Ces réactions sont essentielles pour son activation et son métabolisme dans l'organisme .

Réactifs et conditions courantes :

Oxydation : La terlipressine peut être oxydée en utilisant des oxydants doux dans des conditions contrôlées.

Réduction : Les réactions de réduction impliquent généralement l'utilisation d'agents réducteurs comme le borohydrure de sodium.

Substitution : Les réactions de substitution peuvent se produire en présence de nucléophiles dans des conditions spécifiques.

Principaux produits formés : Le principal métabolite actif de la terlipressine est la vasopressine lysine, qui est formée par clivage enzymatique de la chaîne peptidique .

4. Applications de la recherche scientifique

La terlipressine a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

5. Mécanisme d'action

La terlipressine exerce ses effets en agissant comme un agoniste du récepteur de la vasopressine. Elle a une forte affinité pour le récepteur V1, qui est principalement situé sur les cellules musculaires lisses vasculaires. Lorsqu'elle se lie au récepteur V1, la terlipressine induit une vasoconstriction, conduisant à une augmentation de la pression artérielle et à une réduction du flux sanguin vers la circulation splanchnique . Ce mécanisme est particulièrement bénéfique dans des affections telles que le syndrome hépatorénal et les saignements variceux, où la vasoconstriction aide à stabiliser les vaisseaux sanguins et à améliorer la fonction des organes .

Applications De Recherche Scientifique

Key Medical Applications

-

Hepatorenal Syndrome (HRS)

- Indication : Terlipressin is indicated for the treatment of type 1 hepatorenal syndrome, characterized by rapid renal function decline in patients with liver cirrhosis.

- Mechanism : It acts as a vasopressin receptor agonist, enhancing renal blood flow by increasing mean arterial pressure and reducing portal hypertension, thus improving kidney function .

- Clinical Evidence : Studies have shown that terlipressin significantly improves renal function and HRS reversal rates compared to placebo. For instance, in the CONFIRM trial, terlipressin combined with albumin demonstrated a higher rate of HRS reversal (33.9% vs 12.5% for placebo) .

-

Management of Bleeding Esophageal Varices

- Indication : Terlipressin is used to control acute bleeding from esophageal varices, which are dilated veins in the esophagus that can rupture due to increased portal pressure.

- Clinical Evidence : A systematic review indicated that terlipressin, when used in conjunction with standard therapies, significantly reduces mortality associated with variceal bleeding .

-

Septic Shock

- Indication : Although not universally recommended, terlipressin has been explored as a treatment option for norepinephrine-resistant septic shock.

- Clinical Evidence : Its use has been associated with improved hemodynamic parameters and reduced need for additional vasopressor support in some studies .

- Acute Liver Failure and Refractory Ascites

Data Table: Summary of Clinical Trials

| Study Name | Population | Intervention | Primary Outcome | Results |

|---|---|---|---|---|

| OT-0401 | Adults with HRS | Terlipressin + Albumin | HRS reversal | 33.9% vs 12.5% (placebo), P = 0.008 |

| REVERSE | Adults with HRS | Terlipressin | Renal function change | Statistically significant improvement noted |

| CONFIRM | Adults with HRS-AKI | Terlipressin + Albumin | HRS reversal | Higher rates of reversal compared to placebo |

| Variceal Study | Patients with variceal bleeding | Terlipressin | In-hospital mortality | Significant reduction in mortality rates |

Case Studies

-

Case Study on HRS Management

A 2023 study published in the Journal of Clinical Medicine reported on a cohort of patients with hepatorenal syndrome treated with terlipressin. The results indicated a substantial improvement in serum creatinine levels and overall survival rates at 28 days post-treatment, highlighting the efficacy of terlipressin in reversing acute kidney injury associated with liver disease . -

Management of Bleeding Esophageal Varices

A retrospective analysis examined patients who received terlipressin during episodes of variceal bleeding. The findings revealed a marked decrease in both the frequency of rebleeding episodes and overall mortality when compared to historical controls not receiving terlipressin . -

Septic Shock Application

In a clinical trial assessing terlipressin's role in septic shock management, patients who were resistant to norepinephrine showed improved blood pressure stability and reduced organ dysfunction scores when treated with terlipressin, suggesting its potential as an adjunct therapy .

Mécanisme D'action

Terlipressin exerts its effects by acting as a vasopressin receptor agonist. It has a high affinity for the V1 receptor, which is primarily located on vascular smooth muscle cells. Upon binding to the V1 receptor, terlipressin induces vasoconstriction, leading to increased blood pressure and reduced blood flow to the splanchnic circulation . This mechanism is particularly beneficial in conditions like hepatorenal syndrome and variceal bleeding, where vasoconstriction helps stabilize blood vessels and improve organ function .

Comparaison Avec Des Composés Similaires

La terlipressine est souvent comparée à d'autres analogues de la vasopressine, tels que :

Vasopressine : L'hormone endogène avec une demi-vie plus courte et une moins grande sélectivité pour le récepteur V1.

Desmopressine : Un analogue synthétique ayant une forte affinité pour le récepteur V2, principalement utilisé pour traiter le diabète insipide et l'énurésie.

Felypressine : Un autre analogue de la vasopressine utilisé comme vasoconstricteur en anesthésie dentaire.

Unicité de la terlipressine : La demi-vie plus longue de la terlipressine et sa sélectivité accrue pour le récepteur V1 la rendent particulièrement efficace dans le traitement des affections qui nécessitent une vasoconstriction soutenue . Sa nature de promédicament, qui se transforme en forme active de vasopressine lysine, contribue également à son profil pharmacologique unique .

Activité Biologique

Terlipressin acetate is a synthetic analogue of vasopressin, primarily utilized in clinical settings for its vasopressor and renal protective properties. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, pharmacokinetics, clinical efficacy, and safety profile based on diverse research findings.

Pharmacodynamics

Terlipressin functions as a prodrug that is converted into lysine vasopressin (LVP) in the body. It exhibits partial intrinsic vasopressive activity and primarily acts on V1 receptors, which are responsible for vasoconstriction. The conversion to LVP enhances its efficacy in raising blood pressure and improving renal function, particularly in patients with hepatorenal syndrome (HRS) and other critical conditions.

- Mechanism of Action :

- Agonist for V1a and V1b receptors.

- Increases systemic vascular resistance and arterial pressure.

- Reduces heart rate due to baroreceptor reflex activation.

Pharmacokinetics

Terlipressin has a relatively short half-life, approximately 40 minutes, with effects observable within minutes after administration. The pharmacokinetic profile follows a two-compartment model, characterized by rapid distribution and elimination.

| Parameter | Value |

|---|---|

| Half-life | ~40 minutes |

| Volume of distribution | ~6.3 L |

| Metabolic clearance | ~9 mL/kg/min |

| Peak plasma concentration | 60-120 minutes post-administration |

| Bioavailability | Not applicable (IV administration) |

Clinical Efficacy

Terlipressin has been extensively studied in patients with HRS, particularly HRS type 1 (HRS-1). Several pivotal trials have demonstrated its effectiveness in improving renal function and reversing HRS.

Key Clinical Trials :

-

OT-0401 Study :

- Participants: 112 patients.

- Outcome: Higher rates of HRS reversal (33.9% vs. 12.5% with placebo; P = 0.008).

-

REVERSE Trial :

- Participants: 196 patients.

- Outcome: Significant reduction in serum creatinine levels and improved renal function compared to placebo.

-

CONFIRM Trial :

- Participants: Combination therapy with albumin.

- Outcome: Statistically significant higher rates of HRS reversal compared to placebo + albumin.

Case Studies

A case study involving a cohort of 27 patients treated with terlipressin showed that 70.4% achieved HRS reversal compared to only 28.6% in those treated with midodrine and octreotide (P = 0.01) . This highlights terlipressin's superior efficacy in reversing HRS under controlled conditions.

Safety Profile

While terlipressin is generally well-tolerated, it is associated with certain adverse effects:

- Common Side Effects :

- Gastrointestinal disturbances.

- Respiratory failure risk (14% in CONFIRM study).

- Serious Adverse Events :

- Increased mortality associated with respiratory failure in high-risk populations.

Propriétés

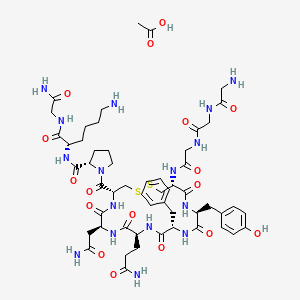

IUPAC Name |

acetic acid;(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-[[2-[[2-[(2-aminoacetyl)amino]acetyl]amino]acetyl]amino]-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C52H74N16O15S2.2C2H4O2/c53-17-5-4-9-31(45(76)60-23-41(57)72)63-51(82)38-10-6-18-68(38)52(83)37-27-85-84-26-36(61-44(75)25-59-43(74)24-58-42(73)22-54)50(81)65-34(20-29-11-13-30(69)14-12-29)48(79)64-33(19-28-7-2-1-3-8-28)47(78)62-32(15-16-39(55)70)46(77)66-35(21-40(56)71)49(80)67-37;2*1-2(3)4/h1-3,7-8,11-14,31-38,69H,4-6,9-10,15-27,53-54H2,(H2,55,70)(H2,56,71)(H2,57,72)(H,58,73)(H,59,74)(H,60,76)(H,61,75)(H,62,78)(H,63,82)(H,64,79)(H,65,81)(H,66,77)(H,67,80);2*1H3,(H,3,4)/t31-,32-,33-,34-,35-,36-,37-,38-;;/m0../s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNFVFDPQEHRNTC-LWCZBKQBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)O.CC(=O)O.C1CC(N(C1)C(=O)C2CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)NC(CCCCN)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C1C[C@H](N(C1)C(=O)[C@@H]2CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N2)CC(=O)N)CCC(=O)N)CC3=CC=CC=C3)CC4=CC=C(C=C4)O)NC(=O)CNC(=O)CNC(=O)CN)C(=O)N[C@@H](CCCCN)C(=O)NCC(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H82N16O19S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1347.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

914453-96-6, 1884420-36-3 | |

| Record name | Terlipressin acetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0914453966 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Terlipressin diacetate anhydrous | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1884420363 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.